molecular formula C17H20N8O B2822662 4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine CAS No. 2415634-96-5

4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine

Cat. No.: B2822662
CAS No.: 2415634-96-5
M. Wt: 352.402
InChI Key: BXKGGIOJRJCTCL-UHFFFAOYSA-N
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Description

1,2,4-Triazolo derivatives are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of 1,2,4-triazolo derivatives often involves the reaction of certain precursors with hydrazine hydrate in ethanol .


Molecular Structure Analysis

1,2,4-Triazolo derivatives can exist in several isomeric forms depending on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring .


Chemical Reactions Analysis

1,2,4-Triazolo derivatives have been synthesized and linked with antibacterial fluoroquinolones at the 3-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo derivatives can vary widely depending on the specific structure of the derivative .

Mechanism of Action

While the mechanism of action can vary depending on the specific derivative and its biological target, some 1,2,4-triazolo derivatives have been suggested to inhibit certain enzymes .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazolo derivatives would depend on the specific derivative and its biological activity. Some derivatives have been studied for their cytotoxic potential .

Future Directions

Future research in this area could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

3-cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c1-26-16-10-15(18-11-19-16)24-8-6-23(7-9-24)14-5-4-13-20-21-17(12-2-3-12)25(13)22-14/h4-5,10-12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKGGIOJRJCTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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